Santalol

Description

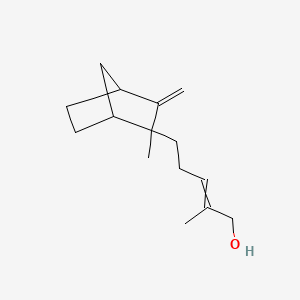

Structure

3D Structure

Properties

CAS No. |

8006-87-9 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3 |

InChI Key |

OJYKYCDSGQGTRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

Color/Form |

PALE YELLOW, SOMEWHAT VISCID LIQ |

density |

0.965-0.980, 25 °C/25 °C |

solubility |

VERY SLIGHTLY SOL IN WATER; SOL IN 5 VOL 70% ALCOHOL SOL IN FIXED OILS; INSOL IN GLYCERIN |

Origin of Product |

United States |

Foundational & Exploratory

"alpha-santalol and beta-santalol chemical structure"

An In-depth Technical Guide to the Chemical Structures of α-Santalol and β-Santalol

Abstract

Alpha-santalol (α-santalol) and beta-santalol (B49924) (β-santalol) are the two principal sesquiterpene alcohols that constitute the fragrant and therapeutically active essential oil of sandalwood (Santalum album L.).[1][2] These isomers, while sharing the same molecular formula, possess distinct structural architectures that give rise to different physicochemical and biological properties. α-Santalol, the major component, features a compact tricyclic carbon skeleton, whereas the less abundant β-santalol is characterized by a bicyclic framework.[2][3] This technical guide provides a detailed examination of the chemical structures, stereochemistry, and physicochemical properties of α- and β-santalol. Furthermore, it outlines the experimental protocols for their isolation and characterization and visualizes key logical and experimental workflows relevant to researchers in chemistry and pharmacology.

Chemical Structure and Stereochemistry

α-Santalol and β-santalol are isomers with the molecular formula C₁₅H₂₄O.[4][5] Their structural differences lie in their core carbocyclic frameworks.

1.1. α-Santalol

α-Santalol is a sesquiterpenoid containing a tricyclic ring system.[2][4] The naturally occurring and most abundant isomer is (Z)-α-santalol.[1][2]

-

IUPAC Name : (Z)-5-(2,3-Dimethyltricyclo[2.2.1.0²,⁶]hept-3-yl)-2-methylpent-2-en-1-ol[4]

-

Structure : It possesses a complex, strained tricyclic structure derived from a santalane skeleton. This compact arrangement influences its chemical reactivity and biological interactions.

1.2. β-Santalol

β-Santalol is a bicyclic sesquiterpene alcohol.[5][7] The naturally occurring isomer is (Z)-β-santalol.

-

IUPAC Name : (2Z)-2-Methyl-5-[(1S,2R,4R)-2-methyl-3-methylidenebicyclo[2.2.1]heptan-2-yl]pent-2-en-1-ol[5][8]

-

Structure : Its bicyclo[2.2.1]heptane (norbornane) core is less strained than the tricyclic system of its alpha isomer.[8] A key feature is an exocyclic methylene (B1212753) group (C=CH₂), which is absent in α-santalol.

The primary structural distinction is that α-santalol is a tricyclic compound, while β-santalol is bicyclic.[2] Both isomers predominantly exist in the (Z)-configuration at the double bond of the pentenol side chain.[2]

Physicochemical Properties

The structural variations between α- and β-santalol lead to slight differences in their physicochemical properties. The quantitative data for these isomers are summarized below for comparison.

| Property | α-Santalol | β-Santalol |

| Molecular Formula | C₁₅H₂₄O[4][6] | C₁₅H₂₄O[5][8] |

| Molecular Weight | 220.356 g·mol⁻¹[4][6] | 220.356 g·mol⁻¹[5][7] |

| Appearance | Liquid[4] | Liquid[5] |

| Boiling Point | 166 °C[4] | 177 °C[5] |

| Density | 0.9770 g/cm³[4] | 0.9717 g/cm³[5] |

| Refractive Index (n_D) | 1.5017[4] | 1.5100[5] |

| Optical Rotation ([α]_D) | +10.3°[4] | -87.1°[5][9] |

| Solubility | Practically insoluble in water; Soluble in ethanol (B145695) and diethyl ether.[4][5] | Practically insoluble in water; Soluble in alcohol.[5][9] |

Experimental Protocols

3.1. Isolation of Santalols from Sandalwood

The primary source of natural santalols is the heartwood of the sandalwood tree, Santalum album.[1][10] The extraction and purification process involves multiple steps, beginning with the extraction of the essential oil followed by the separation of the isomeric constituents.

A generalized workflow for this process is outlined below.

Protocol for Steam Distillation:

-

Preparation : The heartwood of Santalum album is chipped or coarsely powdered to increase the surface area for efficient oil extraction.

-

Extraction : The prepared wood is loaded into a still. Steam is passed through the biomass. The steam's high temperature and pressure cause the secretory cavities of the plant material to rupture, releasing the volatile essential oil.

-

Condensation : The mixture of steam and volatile oil is passed through a condenser, which cools the vapor and converts it back into a liquid phase.

-

Separation : The liquid mixture is collected in a Florentine flask (separatory funnel). Due to their immiscibility with water and lower density, the essential oils form a distinct layer on top of the hydrosol (floral water), which is then physically separated. The resulting product is crude sandalwood oil.[4]

Protocol for Isomer Separation via Fractional Distillation:

-

Setup : Crude sandalwood oil is placed in a distillation flask equipped with a fractionating column. The system is connected to a vacuum pump to reduce the pressure, which lowers the boiling points of the components and prevents thermal degradation.

-

Heating : The oil is heated gently. The components will begin to vaporize according to their boiling points.

-

Fractionation : α-santalol, having a lower boiling point (166 °C at atmospheric pressure), will vaporize first, rise through the fractionating column, and be collected as the first fraction upon condensation.[4]

-

Second Fraction : As the temperature is increased, β-santalol (boiling point 177 °C) will then distill and be collected as a separate fraction.[5] The efficiency of separation depends on the length and type of the fractionating column.

Biological Activity and Mechanism of Action

α-Santalol has been identified as a promising chemopreventive and anti-cancer agent.[1][11] One of its core mechanisms of action involves the induction of cell cycle arrest at the G2/M phase.[1] This process is mediated by the modulation of key cell cycle regulatory proteins.

The logical relationship for the α-santalol-induced G2/M cell cycle arrest is depicted below.

This pathway illustrates that α-santalol exerts its effect by downregulating the expression of key proteins like Cyclin B1 and Cdc2, and inhibiting the Cdc25c phosphatase.[1] The Cyclin B1/Cdc2 complex, also known as the Maturation Promoting Factor (MPF), is critical for the cell's entry into mitosis. By disrupting the formation and activation of this complex, α-santalol effectively halts the cell cycle at the G2/M checkpoint, preventing cellular proliferation.[1]

References

- 1. Alpha-Santalol [benchchem.com]

- 2. acs.org [acs.org]

- 3. researchgate.net [researchgate.net]

- 4. α-Santalol - Wikipedia [en.wikipedia.org]

- 5. β-Santalol - Wikipedia [en.wikipedia.org]

- 6. α-Santalol [webbook.nist.gov]

- 7. beta-SANTALOL (77-42-9) for sale [vulcanchem.com]

- 8. Beta-Santalol | C15H24O | CID 6857681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. beta-Santalol [drugfuture.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Mechanism of Action of Santalol in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol (B192323), a bicyclic sesquiterpenoid alcohol, is the principal bioactive constituent of sandalwood oil, derived from the heartwood of Santalum species. It exists as two primary isomers, α-santalol and β-santalol, with α-santalol being the more extensively studied for its therapeutic properties. A growing body of preclinical evidence has highlighted the potential of santalol, particularly α-santalol, as a promising chemopreventive and therapeutic agent against various malignancies, including skin, breast, and prostate cancers.[1][2][3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anticancer effects of santalol, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis in cancer cells. The information is supported by quantitative data from various studies, detailed experimental methodologies, and visual representations of the implicated cellular pathways.

Core Anticancer Mechanisms of α-Santalol

The anticancer activity of α-santalol is multifaceted, primarily revolving around its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, while exhibiting minimal toxicity to normal cells. Furthermore, α-santalol has been shown to inhibit angiogenesis and cancer cell migration, crucial processes in tumor growth and metastasis.

Data Presentation: Efficacy of α-Santalol Across Cancer Cell Lines

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anticancer effects of α-santalol.

Table 1: In Vitro Cytotoxicity of α-Santalol in Various Cancer Cell Lines

| Cell Line | Cancer Type | Concentration (µM) | Time (h) | Effect | Reference |

| A431 | Human Epidermoid Carcinoma | 75 | 48 | G2/M phase arrest | |

| UACC-62 | Human Melanoma | Not Specified | 24 | Inhibition of cyclin A expression | |

| MCF-7 | ER-positive Breast Cancer | Not Specified | Not Specified | G2/M phase cell cycle arrest, Apoptosis | |

| MDA-MB-231 | ER-negative Breast Cancer | 20, 40 | 6, 9 | Down-regulation of survivin | |

| PC-3 | Androgen-independent Prostate Cancer | 25-75 | Not Specified | Decreased cell viability, Apoptosis | |

| LNCaP | Androgen-dependent Prostate Cancer | 25-75 | Not Specified | Decreased cell viability, Apoptosis |

Table 2: In Vivo Efficacy of α-Santalol in Animal Models

| Animal Model | Cancer Type | Administration | Duration | Key Findings | Reference |

| CD-1 and SENCAR mice | Chemically-induced skin cancer | Topical application | 20 weeks | Significant reduction in papilloma multiplicity | |

| SKH-1 mice | UVB-induced skin cancer | Pre-treatment | 30 weeks | Significant reduction in tumor incidence and multiplicity | |

| Mouse models | Prostate Cancer | Intraperitoneal injection | 20 weeks | Reduced incidence of visible prostate tumors by 45% (from 56% to 11%), 52.9% lower prostate gland weight |

Signaling Pathways Modulated by α-Santalol

α-Santalol exerts its anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and death.

Induction of Apoptosis: Intrinsic and Extrinsic Pathways

α-Santalol is a potent inducer of apoptosis in cancer cells. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

-

Intrinsic Pathway: In A431 skin cancer cells, α-santalol treatment leads to a loss of mitochondrial membrane potential, followed by the release of cytochrome c into the cytosol. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3.

-

Extrinsic Pathway: Studies in breast cancer cells (MCF-7 and MDA-MB-231) and prostate cancer cells show that α-santalol treatment leads to the activation of caspase-8, the initiator caspase of the extrinsic pathway.

-

Executioner Caspases and PARP Cleavage: Activation of initiator caspases (caspase-8 and caspase-9) converges on the activation of executioner caspaces such as caspase-3, -6, and -7. These caspases are responsible for the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Cell Cycle Arrest at G2/M Phase

A primary mechanism of α-santalol's antiproliferative effect is the induction of cell cycle arrest, predominantly at the G2/M phase, in various cancer cell lines, including breast and skin cancer. This arrest prevents cancer cells from proceeding through mitosis, ultimately leading to cell death. The G2/M arrest is associated with the modulation of several key cell cycle regulatory proteins:

-

Cyclins and CDKs: In UVB-induced skin carcinogenesis models, α-santalol treatment leads to a significant decrease in the expression of cyclins A, B1, D1, and D2, as well as cyclin-dependent kinases (CDKs) such as CDK1 (Cdc2), CDK2, CDK4, and CDK6.

-

CDK Inhibitors: α-Santalol treatment can up-regulate the expression of the CDK inhibitor p21.

-

Cdc25 Phosphatases: α-Santalol can alter the levels of Cdc25B and Cdc25C, and the phosphorylation of Cdc25C at Ser-216, which are critical for entry into mitosis.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. α-Santalol has been shown to inhibit this pathway in prostate cancer cells.

-

Inhibition of Akt Phosphorylation: α-Santalol treatment leads to a downregulation of phosphorylated Akt (p-Akt), the active form of the kinase.

-

Downregulation of Survivin: Survivin, an inhibitor of apoptosis protein that is a downstream target of the Akt pathway, is downregulated by α-santalol. However, some studies suggest that survivin downregulation by α-santalol in breast cancer cells may not be mediated through the PI3K-Akt pathway.

-

Induction of Autophagy: In prostate cancer cells, α-santalol induces autophagy by targeting the Akt-mTOR pathway, which may serve as a protective mechanism for the cancer cells.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in cancer development and metastasis. α-Santalol has been shown to target this pathway to inhibit the migration of breast cancer cells.

-

β-catenin Localization: In MDA-MB-231 breast cancer cells, α-santalol treatment affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus. This is significant because nuclear β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and migration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of α-santalol on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of α-santalol or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method is used to quantify the percentage of apoptotic cells.

-

Cell Culture and Treatment: Cells are cultured and treated with α-santalol as described for the cell viability assay.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by α-santalol.

-

Protein Extraction: After treatment with α-santalol, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

-

Detection: The protein bands are visualized using a chemiluminescent substrate or by detecting the fluorescence signal. The band intensities are quantified using densitometry software.

Conclusion and Future Directions

α-Santalol, a natural compound derived from sandalwood oil, has demonstrated significant anticancer potential in a variety of preclinical models. Its mechanism of action is comprehensive, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at the G2/M phase, and the inhibition of key pro-survival signaling pathways such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways. The selectivity of α-santalol for cancer cells over normal cells further enhances its therapeutic promise.

While the existing data is compelling, further research is warranted to fully elucidate the intricate molecular interactions of α-santalol within cancer cells. Future studies should focus on:

-

Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into clinical applications for cancer prevention and treatment.

-

Combination Therapies: Investigating the synergistic effects of α-santalol with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.

-

Pharmacokinetics and Bioavailability: Detailed studies on the pharmacokinetics, bioavailability, and metabolism of α-santalol in humans are crucial for optimizing dosing and delivery strategies.

-

Identification of Direct Molecular Targets: Identifying the direct molecular targets of α-santalol will provide a more precise understanding of its mechanism of action and facilitate the development of more potent derivatives.

References

The Antimicrobial Potential of Santalol: A Technical Guide to its Efficacy Against Skin Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol (B192323), the primary sesquiterpenoid alcohol found in sandalwood oil (Santalum album), has long been recognized for its aromatic properties. Emerging scientific evidence, however, has illuminated its significant antimicrobial activity against a range of pathogens, including those implicated in various dermatological conditions. This technical guide provides an in-depth analysis of the antimicrobial properties of α- and β-santalol against key skin pathogens. It summarizes the available quantitative data, details the experimental methodologies used to assess its efficacy, and visually represents the experimental workflows and proposed mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, microbiology, and natural product-based drug discovery.

Quantitative Antimicrobial Activity of Santalol

The antimicrobial efficacy of santalol is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data for santalol and sandalwood oil against prevalent skin pathogens. It is important to note that the activity of sandalwood oil is largely attributed to its high santalol content.

| Compound/Oil | Pathogen | MIC | MBC | Reference |

| Sandalwood Oil | Staphylococcus aureus | 0.078-5 µg/mL | Not Reported | [1] |

| α-santalol | Staphylococcus aureus | Not specified, but active | Not Reported | [2] |

| β-santalol | Staphylococcus aureus | Not specified, but active | Not Reported | [2] |

| Santalol Mixture (α and β) | Staphylococcus aureus | Active | Not Reported | [3] |

| Sandalwood Oil | Cutibacterium acnes | 1-2 mg/mL (for some oils) | >4 mg/mL (for some oils) | [4] |

| Sandalwood Oil | Candida albicans | Active | Not Reported | |

| Sandalwood Oil | Malassezia furfur | Not specified, but active | Not Reported |

Note: Data for pure α-santalol and β-santalol against Cutibacterium acnes and Malassezia furfur is limited in the reviewed literature. The provided data for these pathogens is based on studies using sandalwood oil, where santalol is the major active component. Further research with purified santalol isomers is warranted.

Experimental Protocols

The evaluation of santalol's antimicrobial activity employs standard microbiological techniques. The following are detailed methodologies for two commonly used assays.

Broth Microdilution Method for MIC and MBC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).

1. Preparation of Materials:

- Microorganism: A pure culture of the test skin pathogen (e.g., Staphylococcus aureus, Cutibacterium acnes, Malassezia furfur).

- Growth Medium: Appropriate liquid broth for the specific microorganism (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

- Santalol Stock Solution: A stock solution of α-santalol or β-santalol is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

- 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates.

2. Inoculum Preparation:

- The microorganism is cultured in its appropriate broth to the mid-logarithmic phase of growth.

- The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL, often by adjusting the turbidity to a 0.5 McFarland standard.

3. Serial Dilution and Inoculation:

- A two-fold serial dilution of the santalol stock solution is performed in the microtiter plate wells using the appropriate growth medium to achieve a range of decreasing concentrations.

- Each well is then inoculated with the standardized microbial suspension.

- Control wells are included: a positive control (medium with inoculum, no santalol) and a negative control (medium only).

4. Incubation:

- The microtiter plates are incubated under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for S. aureus; anaerobic conditions for C. acnes; 30-32°C for 48-72 hours for M. furfur).

5. Determination of MIC:

- Following incubation, the MIC is determined as the lowest concentration of santalol at which no visible growth (turbidity) is observed.

6. Determination of MBC:

- To determine the MBC, a small aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar (B569324) medium.

- The plates are incubated under suitable conditions.

- The MBC is the lowest concentration of santalol that results in a ≥99.9% reduction in the initial inoculum count.

Agar Well Diffusion Method

This method is used for screening the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.

1. Preparation of Materials:

- Microorganism: A standardized inoculum of the test pathogen (as described for the broth microdilution method).

- Agar Medium: Appropriate solid agar medium for the test organism (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).

- Santalol Solution: A solution of santalol at a known concentration.

- Sterile Cork Borer or Pipette Tip: To create wells in the agar.

2. Inoculation of Agar Plates:

- A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of the agar plate.

3. Creation of Wells and Application of Santalol:

- Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a cork borer.

- A specific volume of the santalol solution is added to each well.

- A control well containing the solvent alone is also included.

4. Incubation:

- The plates are incubated under appropriate conditions for the test microorganism.

5. Measurement of Inhibition Zone:

- After incubation, the diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the typical workflow for determining the antimicrobial activity of santalol using the broth microdilution and agar well diffusion methods.

Caption: Workflow for assessing santalol's antimicrobial activity.

Proposed Mechanism of Action of Santalol

While the precise molecular targets of santalol are still under investigation, the current understanding of essential oils suggests a multi-targeted mechanism of action. The following diagram illustrates a proposed model for how santalol may exert its antimicrobial effects on bacterial and fungal cells.

Caption: Proposed antimicrobial mechanism of santalol on pathogens.

The lipophilic nature of santalol likely facilitates its interaction with the lipid-rich cell membranes of microorganisms. This interaction can lead to a loss of membrane integrity and function, causing leakage of intracellular components and disruption of vital processes such as electron transport and energy production. Furthermore, santalol may penetrate the cell and interact with intracellular targets, including essential enzymes and proteins involved in replication, transcription, and translation, ultimately leading to cell death.

Conclusion

Santalol demonstrates significant antimicrobial activity against a variety of skin pathogens. Its multi-targeted mechanism of action makes it a promising candidate for the development of novel topical antimicrobial agents, potentially offering an alternative to conventional antibiotics and antifungals that are increasingly subject to resistance. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic applications of santalol in dermatology. Future studies should focus on elucidating the precise molecular targets of α- and β-santalol, expanding the quantitative antimicrobial data against a broader range of clinical isolates, and evaluating its efficacy and safety in preclinical and clinical models of skin infections.

References

"natural sources and distribution of santalol isomers"

An In-depth Technical Guide to the Natural Sources, Distribution, and Analysis of Santalol (B192323) Isomers

Introduction to Santalol Isomers

Santalol, a bicyclic sesquiterpenoid alcohol, is the principal constituent responsible for the characteristic fragrance and therapeutic properties of sandalwood oil. It exists primarily as two isomers, (Z)-α-santalol and (Z)-β-santalol, which together can comprise 70-90% of high-quality sandalwood oil[1]. α-Santalol is noted for its significant contribution to the oil's aroma and has been the focus of extensive research for its chemopreventive, anti-inflammatory, and neuroleptic activities[2][3][4]. β-Santalol, while less abundant, also contributes to the overall fragrance profile and therapeutic effects[5]. The ratio and concentration of these isomers are critical determinants of sandalwood oil quality and are influenced by the tree's species, age, geographical origin, and the extraction method employed[5]. This guide provides a comprehensive overview of the natural sources of these isomers, their quantitative distribution, detailed experimental protocols for their extraction and analysis, and an examination of their biological signaling pathways.

Natural Sources and Quantitative Distribution

The primary natural sources of santalol isomers are trees belonging to the Santalum genus. The heartwood of these trees, particularly the roots, yields the highest concentration of the essential oil[6]. While Indian Sandalwood (Santalum album) is historically the most renowned source, providing oil with a high santalol content, other species are now significant commercial sources[1][5][7]. The distribution of α- and β-santalol varies significantly across these species.

Table 1: Quantitative Distribution of Santalol Isomers in Major Santalum Species

| Santalum Species | Common Name | Geographical Origin(s) | α-Santalol (%) | β-Santalol (%) | Reference(s) |

| Santalum album | Indian Sandalwood | India, Sri Lanka, Australia | 41 - 55 | 16 - 27 | [5][8][9][10] |

| Santalum spicatum | Australian Sandalwood | Western Australia | 15 - 25 | 5 - 20 | [8] |

| Santalum austrocaledonicum | Pacific/Vanuatu Sandalwood | New Caledonia, Vanuatu | 48 - 65 | 20 - 22 | [7][8] |

| Santalum paniculatum | Hawaiian Sandalwood | Hawaii, USA | 34.5 - 40.4 | 11.0 - 16.2 | [11] |

| Santalum yasi | Fijian Sandalwood | Fiji | 37 - 39 | 26 - 28 | [8] |

Note: Concentrations can vary based on tree age, specific location, and extraction/analytical methodology.

Methodologies for Extraction and Analysis

The accurate quantification of santalol isomers depends on precise and reproducible extraction and analytical protocols. The choice of method significantly impacts both the yield and the final chemical profile of the extracted oil.

Experimental Protocols for Extraction

Steam distillation is the most common traditional method for extracting sandalwood oil[12]. It involves passing superheated steam through powdered heartwood to vaporize the volatile compounds, which are then condensed and collected[6].

-

Protocol:

-

Material Preparation: Grind mature sandalwood heartwood into a coarse powder (1-6 mm particle size) to increase the surface area for extraction[13][14]. The sapwood from S. album should be removed prior to grinding[5].

-

Apparatus Setup: Place the ground wood into the distillation chamber of a Clevenger-type apparatus or industrial still[13][15].

-

Distillation: Introduce steam generated from a separate boiler into the bottom of the distillation chamber. The steam percolates through the wood powder, carrying the volatile oil[6]. Maintain the temperature inside the still between 93°C and 98°C[14].

-

Condensation: Pass the resulting steam-oil vapor mixture through a water-cooled condenser.

-

Separation: Collect the condensed liquid (hydrosol and essential oil) in a separator (e.g., a Florentine flask), where the less dense oil naturally separates from the aqueous layer.

-

Duration: The process is lengthy, often requiring many hours to days to achieve optimal yield[15]. A continuous steam distillation process can reduce extraction time significantly[15].

-

SFE, typically using carbon dioxide (CO₂), is a modern, greener alternative that extracts constituents at lower temperatures, preventing thermal degradation[16][17].

-

Protocol:

-

Material Preparation: Prepare finely ground, dried heartwood as described for steam distillation.

-

Apparatus Setup: Load the ground wood into the high-pressure extraction vessel.

-

Extraction: Pressurize and heat CO₂ to bring it to a supercritical state (e.g., 200 bar and 28°C)[18]. Pass the supercritical CO₂ through the extraction vessel. The CO₂ acts as a solvent, dissolving the lipophilic santalol isomers.

-

Separation: Route the CO₂-oil mixture to a separator vessel where the pressure is reduced. This causes the CO₂ to return to a gaseous state, leaving behind the solvent-free essential oil extract[6][19].

-

Collection: Collect the extract. The resulting oil is often more viscous and closer in chemical composition to the natural state within the wood compared to distilled oil[6][17].

-

Experimental Protocol for Quantitative Analysis

GC-MS is the definitive method for separating, identifying, and quantifying volatile compounds like santalol isomers in essential oils[20].

-

Protocol:

-

Sample Preparation: Dilute the sandalwood oil extract in a suitable solvent (e.g., n-hexane).

-

GC System: Utilize a gas chromatograph equipped with a non-polar fused silica (B1680970) capillary column (e.g., TR-5MS or DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet, which is heated (e.g., 220°C) to vaporize the sample. Use a split ratio (e.g., 1:50) to prevent column overload.

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Program the GC oven to separate the compounds based on their boiling points. A typical program starts at a low temperature (e.g., 40°C, hold for 1 min), then ramps up at a controlled rate (e.g., 3°C/min) to a final temperature (e.g., 220°C), followed by a hold period (e.g., 20 min) to ensure all compounds elute.

-

MS Detection: Couple the GC column outlet to a mass spectrometer operating in electron ionization (EI) mode (e.g., 70 eV). The MS will fragment the eluting compounds, creating a unique mass spectrum for each.

-

Data Analysis: Identify α-santalol and β-santalol by comparing their retention times and mass spectra to those of authenticated reference standards and spectral libraries (e.g., NIST, Wiley). Quantify the isomers by integrating the area of their respective chromatographic peaks and expressing it as a percentage of the total peak area[21].

-

Visualization of Experimental Workflow

Caption: Workflow for Santalol Isomer Extraction and Quantification.

Biological Activity and Signaling Pathways

α-santalol has demonstrated significant potential as a cancer chemopreventive agent, particularly against skin and breast cancers[2][22]. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells, with minimal toxicity to normal cells[2][3][22].

α-Santalol-Induced Apoptosis

Studies on various cancer cell lines have shown that α-santalol can trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways[22][23].

-

Intrinsic Pathway: In human epidermoid carcinoma cells, α-santalol treatment leads to a dissipation of the mitochondrial membrane potential. This triggers the release of cytochrome c from the mitochondria into the cytosol[24]. Cytosolic cytochrome c then complexes with Apaf-1 to activate caspase-9, an initiator caspase. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3[22][24].

-

Extrinsic Pathway: α-santalol has also been shown to activate the initiator caspase-8, a key component of the extrinsic pathway[23][24].

-

Execution Phase: Both pathways converge on the activation of executioner caspases like caspase-3. Activated caspase-3 is responsible for cleaving critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological hallmarks of apoptosis[2][22][24].

Furthermore, α-santalol has been found to modulate other key signaling pathways. In breast cancer cells, it can inhibit the Wnt/β-catenin pathway, reducing cell migration[25]. In prostate cancer, it targets the PI3K/Akt/survivin pathway to enhance apoptotic cell death[26].

Visualization of Apoptotic Signaling Pathway

Caption: α-Santalol-Induced Apoptotic Signaling Pathways in Cancer Cells.

Conclusion

The santalol isomers, α-santalol and β-santalol, are the defining chemical constituents of sandalwood oil, with their distribution and concentration varying significantly across different Santalum species. Accurate quantification requires robust extraction techniques, such as steam distillation or supercritical CO₂ extraction, followed by precise analytical methods like GC-MS. The well-documented biological activities of α-santalol, particularly its ability to induce apoptosis in cancer cells through defined signaling pathways, underscore its potential in drug development. This guide provides the foundational technical information necessary for researchers and scientists to effectively source, analyze, and investigate these valuable natural compounds.

References

- 1. acs.org [acs.org]

- 2. Anticancer Effects of Sandalwood (Santalum album) | Anticancer Research [ar.iiarjournals.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Sandalwood oil - Wikipedia [en.wikipedia.org]

- 6. What is Sandalwood Oil? How it Is Extracted [sandalwoodcompany.com]

- 7. eoil.co.za [eoil.co.za]

- 8. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Variability for Girth, Oil and α- and β- Santalol Content in Santalum album L. (Sandalwood) Grown in Uttarakhand State of India | Indian Forester [indianforester.co.in]

- 10. Variability for Oil, α- and β-santalol Content in Indian Sandalwood ( Santalum album L.) from Marayoor Sandalwood Reserve – The Only Natural Population in India | Indian Forester [indianforester.co.in]

- 11. researchgate.net [researchgate.net]

- 12. α-Santalol - Wikipedia [en.wikipedia.org]

- 13. Step-by-Step Guide to Extracting Sandalwood Essential Oil [smytten.com]

- 14. CN205473650U - Distillation apparatus for producing of sandalwood essential oil - Google Patents [patents.google.com]

- 15. kingsresearch.com [kingsresearch.com]

- 16. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]

- 17. Sandalwood Essential Oil Supercritical CO2 Extraction - Buy Product on Careddi Supercritical [careddisupercritical.com]

- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 19. Buy Sandalwood CO2 Extract (Select), Indian | FNWL [fromnaturewithlove.com]

- 20. thaiscience.info [thaiscience.info]

- 21. impactfactor.org [impactfactor.org]

- 22. ar.iiarjournals.org [ar.iiarjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. academic.oup.com [academic.oup.com]

- 25. Alpha-Santalol, a Component of Sandalwood Oil Inhibits Migration of Breast Cancer Cells by Targeting the β-catenin Pathway | Anticancer Research [ar.iiarjournals.org]

- 26. Akt/survivin pathway inhibition enhances the apoptotic cell death-induced by alpha-santalol in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Santalol Derivatives and Their Biological Activities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol (B192323), a bicyclic sesquiterpenoid alcohol, is the principal bioactive constituent of sandalwood oil, extracted from the heartwood of Santalum species. The two primary isomers, α-santalol and β-santalol, along with their synthetic and naturally occurring derivatives, have garnered significant scientific interest due to their diverse pharmacological properties. These compounds have demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities, positioning them as valuable leads in drug discovery and development.

This technical guide provides a comprehensive overview of the biological activities of santalol derivatives. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field.

Anticancer Activity

Santalol and its derivatives have been extensively studied for their potent anticancer effects across a range of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

Quantitative Cytotoxicity Data

The cytotoxic effects of various santalol derivatives against different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cell Line | Activity | IC50 Value | Reference |

| Sandalwood Essential Oil | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | Not specified | [1] |

| Sandalwood Essential Oil | MCF-10A (Nontumorigenic Breast) | Cytotoxicity | Not specified | [1] |

| α-Santalol | A431 (Epidermoid Carcinoma) | Decreased Cell Viability | Concentration-dependent | [2] |

| α-Santalol | UACC-62 (Melanoma) | Decreased Cell Viability | Concentration-dependent | [2] |

| α-Santalol | PC-3 (Prostate Cancer) | Decreased Cell Viability | 25-75 μM | [3] |

| α-Santalol | LNCaP (Prostate Cancer) | Decreased Cell Viability | 25-75 μM | |

| (9S,10E)-9-hydroxy-α-santalal | HL-60 (Promyelocytic Leukemia) | Tumor-selective cytotoxicity | Not specified | |

| cis-β-Santalol | HL-60 (Promyelocytic Leukemia) | Apoptosis Induction | Not specified | |

| β-Santaldiol | HL-60 (Promyelocytic Leukemia) | Apoptosis Induction | Not specified | |

| Hydroalcoholic extract of Santalum album | A375 (Malignant Melanoma) | Cytotoxicity | 0.0253 mg/ml | |

| Hydroalcoholic extract of Santalum album | SK-MEL-3 (Malignant Melanoma) | Cytotoxicity | 0.0211 mg/ml | |

| Hydroalcoholic extract of Santalum album | Normal fibroblast | Cytotoxicity | 0.819 mg/ml |

Signaling Pathways in Anticancer Activity

α-Santalol has been shown to modulate several critical signaling pathways in cancer cells, leading to the inhibition of proliferation and induction of apoptosis.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. α-Santalol has been demonstrated to inhibit this pathway in prostate cancer cells, leading to decreased cell viability and the induction of apoptosis. This inhibition is associated with the downregulation of phosphorylated Akt (p-AKT) and survivin.

The Wnt/β-catenin signaling pathway plays a vital role in cell migration and proliferation. α-Santalol has been found to inhibit the migration of breast cancer cells by targeting this pathway. It affects the localization of β-catenin, preventing its translocation from the cytosol to the nucleus, thereby downregulating the expression of genes associated with cell migration.

A key mechanism of the anticancer activity of α-santalol is the induction of apoptosis through the activation of caspases. Treatment with α-santalol leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), ultimately resulting in PARP cleavage and DNA fragmentation.

Anti-inflammatory Activity

Sandalwood oil and its components, particularly α-santalol and β-santalol, have demonstrated significant anti-inflammatory properties. They have been shown to suppress the production of pro-inflammatory mediators. For instance, both α-santalol and β-santalol can suppress LPS-induced production of prostaglandin (B15479496) E2 and thromboxane (B8750289) B2. Furthermore, α-santalol has been observed to inhibit UVB-induced cyclooxygenase-2 (COX-2) expression in mice.

Quantitative Anti-inflammatory Data

Currently, there is limited publicly available quantitative data (e.g., IC50 values) specifically comparing the anti-inflammatory activities of a wide range of isolated santalol derivatives. Further research is required to establish a clear structure-activity relationship for the anti-inflammatory effects of these compounds.

Antimicrobial Activity

Santalol and its derivatives exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound/Derivative | Microorganism | Activity | MIC Value | Reference |

| α-Santalol | Trichophyton rubrum | Antifungal | 12.5 μ g/disc | |

| β-Santalol | Trichophyton rubrum | Antifungal | 25.0-125 μ g/disc | |

| Isobionics® Santalol | Madurella mycetomatis SAK-E07 | Antifungal | 16 µg/mL | |

| (Z)-α-santalol | Madurella mycetomatis SAK-E07 | Antifungal | 64 µg/mL | |

| (Z)-β-santalol | Madurella mycetomatis SAK-E07 | Antifungal | > 4512 µg/mL | |

| Sandalwood Oil (S. album) | Staphylococcus aureus | Antibacterial | 0.078-5 µg/mL | |

| Sandalwood Oil (S. album) | Klebsiella pneumoniae | Antibacterial | Not specified | |

| Sandalwood Oil (S. album) | Candida albicans | Antifungal | ~600 µg/mL | |

| Sandalwood Oil (S. album) | Cryptococcus neoformans | Antifungal | 100 µg/mL | |

| Methanol fraction (S. album) | Escherichia coli | Antibacterial | High potential | |

| Methanol fraction (S. album) | Staphylococcus aureus | Antibacterial | High potential | |

| Methanol fraction (S. album) | Salmonella typhi | Antibacterial | High potential |

Experimental Protocols

Synthesis of Santalol Derivatives

The synthesis of various α-santalol derivatives, such as aldehydes, formates, and acetates, can be achieved from (Z)- and (E)-α-santalol. These precursors can be prepared from (+)-3-bromocamphor through modifications of reported synthetic routes. The synthesis of β-santalol and its derivatives has also been described, often involving multi-step processes.

A general workflow for the synthesis and evaluation of santalol derivatives is outlined below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the santalol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37 °C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Assessment: COX-2 Inhibition Assay

The ability of santalol derivatives to inhibit the COX-2 enzyme can be evaluated using commercially available inhibitor screening kits or by measuring the production of prostaglandins (B1171923) (e.g., PGE2) in cell-based assays.

General Protocol (using a screening kit):

-

Reagent Preparation: Prepare the assay buffer, COX-2 enzyme, arachidonic acid (substrate), and the test compounds (santalol derivatives) at desired concentrations.

-

Reaction Initiation: In a 96-well plate, combine the assay buffer, COX-2 enzyme, and the test compound or vehicle control. Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., 37 °C) for a defined period.

-

Detection: Measure the product formation using a suitable detection method, such as fluorescence or colorimetry, as per the kit's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the santalol derivatives in the broth to achieve a range of concentrations.

-

Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for yeast).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a microplate reader.

Conclusion and Future Directions

Santalol and its derivatives represent a promising class of natural products with significant potential for the development of novel therapeutic agents. Their multifaceted biological activities, particularly in the realms of oncology, inflammation, and infectious diseases, warrant further investigation.

Future research should focus on:

-

Synthesis of Novel Derivatives: The design and synthesis of new santalol derivatives with improved potency, selectivity, and pharmacokinetic properties.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Establishing clear relationships between the chemical structure of santalol derivatives and their biological activities to guide the development of more effective compounds.

-

In-depth Mechanistic Studies: Further elucidation of the molecular mechanisms underlying the observed biological effects, including the identification of novel cellular targets.

-

In Vivo Efficacy and Safety Profiling: Comprehensive preclinical and clinical studies to evaluate the in vivo efficacy, safety, and therapeutic potential of the most promising santalol derivatives.

The continued exploration of santalol and its derivatives holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

The Neuroprotective Potential of Alpha-Santalol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-santalol (B229018), a primary sesquiterpene alcohol found in the essential oil of East Indian sandalwood (Santalum album), has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] Emerging research, predominantly from in vivo studies using the nematode Caenorhabditis elegans, now points towards a significant neuroprotective potential for this natural compound. This technical guide provides an in-depth overview of the current scientific evidence supporting the neuroprotective effects of alpha-santalol, with a focus on its mechanisms of action, relevant experimental data, and detailed protocols for key assays. While the majority of the data presented here is derived from invertebrate models, it lays a crucial foundation for future investigations in mammalian systems, a critical step for translational drug development. One study has indicated that a broader Santalum album extract can attenuate neuroinflammatory responses in human SH-SY5Y neuroblastoma cells, suggesting the relevance of these findings to human neurology.[3]

Quantitative Data on the Neuroprotective Effects of Alpha-Santalol in C. elegans

The following tables summarize the key quantitative findings from studies investigating the neuroprotective and related biological activities of alpha-santalol in C. elegans models.

Table 1: Antioxidant Activity of Alpha-Santalol

| Compound | DPPH Radical Scavenging Activity (IC50) | Reference |

| Alpha-santalol | 42.34 ± 0.71 µM | [4] |

| Beta-santalol | 34.87 ± 0.97 µM | [4] |

| Vitamin C (reference) | 18.51 µM | [4] |

Table 2: Effect of Alpha-Santalol on Lifespan in C. elegans

| Treatment | Mean Lifespan Extension (%) | p-value | Reference |

| Alpha-santalol | 18.04 | < 0.0001 | [4] |

| Beta-santalol | 25.38 | < 0.0001 | [4] |

| East Indian Sandalwood Oil (EISO) | 31.32 | < 0.0001 | [4] |

Table 3: Neuroprotective Effects of Alpha-Santalol against 6-OHDA-Induced Toxicity in C. elegans

| Treatment | Reduction in Germline Cell Apoptosis (%) | Reduction in CED-1::GFP Expression (%) | Reference |

| Alpha-santalol | 35.25 | 55.56 | [4] |

| Beta-santalol | 55.74 | 69.01 | [4] |

| East Indian Sandalwood Oil (EISO) | 52.46 | 66.08 | [4] |

Core Signaling Pathway: SKN-1/Nrf2 Activation

The primary mechanism underlying the neuroprotective effects of alpha-santalol in C. elegans is the activation of the SKN-1/Nrf2 signaling pathway, a crucial regulator of antioxidant and detoxification responses.[4] This pathway is conserved across species, with Nrf2 being the mammalian homolog of SKN-1.

Experimental Protocols

C. elegans 6-Hydroxydopamine (6-OHDA) Neurotoxicity Model

This protocol outlines the induction of dopaminergic neurodegeneration in C. elegans using 6-OHDA, a neurotoxin that selectively damages dopaminergic neurons, thereby modeling aspects of Parkinson's disease.[4]

-

Materials:

-

Synchronized L3 stage C. elegans (e.g., BZ555 strain expressing GFP in dopaminergic neurons).

-

S-medium.

-

E. coli OP50 culture.

-

6-hydroxydopamine (6-OHDA) (Sigma-Aldrich).

-

Ascorbic acid.

-

Alpha-santalol solution (dissolved in DMSO).

-

M9 buffer.

-

Sterile tissue culture plates.

-

-

Procedure:

-

Prepare a treatment solution in S-medium containing 25 mM 6-OHDA, 10 mM ascorbic acid (to prevent auto-oxidation of 6-OHDA), and 6 mg/mL E. coli OP50.

-

Add alpha-santalol to the desired final concentration. A vehicle control with 0.1% DMSO should be run in parallel.

-

Incubate synchronized L3 worms in the treatment solution at 20°C for 1 hour with gentle shaking.

-

After incubation, wash the worms three times with M9 buffer to remove the treatment solution.

-

Transfer the washed worms to fresh tissue culture plates containing the appropriate concentration of alpha-santalol (or vehicle control) and seeded with E. coli OP50.

-

Incubate the worms for 24 hours at 20°C.

-

Following incubation, assess dopaminergic neurodegeneration by visualizing and quantifying the GFP signal in the dopaminergic neurons using fluorescence microscopy and image analysis software (e.g., ImageJ).

-

Intracellular Reactive Oxygen Species (ROS) Measurement

This protocol describes the measurement of intracellular ROS levels in C. elegans using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA).

-

Materials:

-

Treated C. elegans (as described in the neurotoxicity model).

-

M9 buffer.

-

2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) stock solution.

-

96-well microplate.

-

Fluorescence microplate reader.

-

-

Procedure:

-

After treatment, harvest the worms and wash them three times with M9 buffer.

-

Resuspend the worms in M9 buffer containing 50 µM H2DCF-DA.

-

Incubate the worms for 30 minutes at 20°C in the dark.

-

Wash the worms three times with M9 buffer to remove excess H2DCF-DA.

-

Transfer approximately 100 µL of the worm suspension to each well of a 96-well microplate.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

-

Normalize the fluorescence intensity to the number of worms per well.

-

Apoptosis Assay

This protocol details the assessment of germline cell apoptosis in C. elegans by observing the expression of the CED-1::GFP fusion protein, which marks engulfed apoptotic cells.[4]

-

Materials:

-

Treated C. elegans transgenic strain carrying a CED-1::GFP reporter.

-

Microscope slides and coverslips.

-

Sodium azide (B81097) (for immobilization).

-

Fluorescence microscope.

-

-

Procedure:

-

Following treatment as described in the neurotoxicity model, mount the worms on a microscope slide with a drop of sodium azide solution to immobilize them.

-

Observe the posterior gonad arm of the worms under a fluorescence microscope.

-

Count the number of CED-1::GFP-positive clusters, which represent engulfed apoptotic germ cells.

-

Compare the number of apoptotic cells in the alpha-santalol-treated group to the 6-OHDA-only treated group and the control group.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of alpha-santalol in a C. elegans model.

Current Limitations and Future Directions

While the data from C. elegans models are promising, a significant gap exists in the literature regarding the neuroprotective effects of alpha-santalol in mammalian systems. To advance alpha-santalol as a potential therapeutic agent for neurodegenerative diseases, future research should focus on:

-

In Vitro Mammalian Models: Investigating the effects of alpha-santalol on neuronal cell lines (e.g., SH-SY5Y, PC12) and primary neuronal cultures challenged with neurotoxins (e.g., 6-OHDA, MPP+, amyloid-beta).

-

Neuroinflammation Models: Assessing the anti-inflammatory properties of alpha-santalol in microglia cell lines (e.g., BV-2) stimulated with lipopolysaccharide (LPS) to determine its impact on pro-inflammatory cytokine production.

-

In Vivo Mammalian Models: Evaluating the efficacy of alpha-santalol in established mouse models of neurodegenerative diseases, such as the MPTP model of Parkinson's disease or transgenic models of Alzheimer's disease.

-

Pharmacokinetics and Blood-Brain Barrier Permeability: Determining the bioavailability of alpha-santalol in the central nervous system following systemic administration is crucial for its development as a CNS-active drug.[5]

Conclusion

Alpha-santalol demonstrates significant neuroprotective effects in C. elegans models, primarily through the activation of the conserved SKN-1/Nrf2 antioxidant pathway. The compound effectively reduces oxidative stress and inhibits apoptosis, suggesting its potential as a therapeutic candidate for neurodegenerative disorders. However, the translation of these findings to mammalian systems requires rigorous investigation. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the neuroprotective potential of alpha-santalol further.

References

- 1. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. Santalum album extract exhibits neuroprotective effect against the TLR3-mediated neuroinflammatory response in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. East Indian sandalwood (Santalum album L.) oil confers neuroprotection and geroprotection in Caenorhabditis elegans via activating SKN-1/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relationship Between Emotional Behavior in Mice and the Concentration of (+)-α-Santalol in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

"biosynthesis of santalol and its regulation"

An In-depth Technical Guide to the Biosynthesis and Regulation of Santalol (B192323)

Introduction

Santalol, the principal sesquiterpenoid constituent of sandalwood oil, is highly valued in the fragrance, cosmetic, and pharmaceutical industries for its characteristic woody aroma and diverse medicinal properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The primary source of this valuable compound is the heartwood of trees from the Santalum genus, particularly Santalum album (East Indian sandalwood).[4][5] Over-harvesting and the slow growth of these trees have led to a significant decline in natural supply, making the elucidation of santalol's biosynthetic pathway and its regulatory mechanisms a critical area of research.[3][6] A comprehensive understanding of these processes is paramount for developing sustainable production platforms through metabolic engineering in microbial hosts, such as Saccharomyces cerevisiae, thereby ensuring a stable and economically viable supply chain.[7][8] This guide provides a detailed overview of the core biosynthetic pathway, its complex regulatory networks, and the experimental protocols used to investigate them.

The Biosynthesis of Santalol

The formation of santalol is a multi-step enzymatic process that begins with universal five-carbon precursors and culminates in the hydroxylation of specific sesquiterpene backbones. The pathway can be broadly divided into three main stages.

Formation of the Sesquiterpene Precursor, Farnesyl Diphosphate (B83284) (FPP)

Like all terpenoids, santalol biosynthesis originates from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] These precursors are generated via the mevalonate (B85504) (MVA) pathway in the plant cytosol.[3][4] The first committed step towards sesquiterpene synthesis involves the enzyme farnesyl diphosphate synthase (FPPS), which catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to produce the C15 intermediate, (E,E)-farnesyl diphosphate (FPP).[3][4][5][9]

Cyclization of FPP to Santalenes

The crucial cyclization of the linear FPP molecule into complex, multi-ring structures is catalyzed by a class of enzymes known as terpene synthases. In sandalwood, santalene synthase (SaSSy), a multi-product enzyme, converts FPP into a mixture of sesquiterpene olefins.[5][9] The primary products include α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene.[4][10][11] This single enzymatic step is responsible for generating the core carbon skeletons that will be further modified to produce the final fragrant alcohols.

Hydroxylation of Santalenes to Santalols

In the final stage, the santalene and bergamotene (B12702309) olefins undergo hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes critical for secondary metabolism in plants.[3][12] In S. album, enzymes from the CYP76F and CYP736A subfamilies have been identified as the key santalene/bergamotene oxidases.[2][10][13] These enzymes hydroxylate the terminal allylic methyl groups of the sesquiterpene substrates to produce the corresponding alcohols.[5] For instance, SaCYP736A167 converts α- and β-santalenes into (Z)-α- and (Z)-β-santalols, which are the most important contributors to the characteristic sandalwood fragrance.[14][15] While both (Z) and (E) stereoisomers of santalols are produced, the (Z)-isomers are typically more dominant in natural sandalwood oil.[5]

Regulation of Santalol Biosynthesis

The production and accumulation of santalol are tightly controlled by a multi-layered regulatory network involving transcriptional, hormonal, and developmental cues. This regulation ensures that these resource-intensive secondary metabolites are synthesized in the correct tissue (the heartwood) and at the appropriate developmental stage.

Transcriptional Regulation

The expression of genes encoding biosynthetic enzymes is a primary point of control. Several families of transcription factors (TFs), including MYB, WRKY, bHLH, and AP2/ERF, are known to regulate terpenoid biosynthesis in plants.[14][16]

-

SaSSy Promoter Regulation: Studies using yeast one-hybrid screening have identified potential TFs that bind to the promoter of the key gene, Santalene Synthase (SaSSy).[16] These include a MYB36-like protein and a homeobox-leucine zipper protein.[15]

-

bHLH Transcription Factors: More detailed analysis has shown that a basic-helix-loop-helix transcription factor, SaMYC1, can directly bind to the G-box elements present in the promoters of both SaSSy and the cytochrome P450 gene SaCYP736A167.[14] This indicates that SaMYC1 acts as a key regulator, coordinating the expression of genes involved in both the cyclization and hydroxylation steps of the pathway.[14]

Hormonal and Elicitor-Mediated Regulation

Plant hormones and external elicitors play a significant role in modulating the santalol biosynthetic pathway, often as part of the plant's defense response.

-

Jasmonates: The promoter of SaSSy contains cis-acting regulatory elements responsive to methyl jasmonate (MeJA), a key signaling molecule in plant defense.[16] Exogenous application of MeJA has been shown to upregulate the expression of terpene synthase genes in sandalwood.[17]

-

Other Elicitors: Chemical elicitors such as benzyladenine (BA) and hydrogen peroxide (H₂O₂) can induce heartwood formation and enhance the synthesis of sesquiterpenes in young sandalwood trees, suggesting their involvement in the signaling cascades that trigger santalol production.[18]

Developmental and Post-Transcriptional Regulation

Santalol biosynthesis is spatially and temporally regulated, occurring predominantly in the mature heartwood of the tree.[1][4] The expression of key biosynthetic genes, including SaFDS and SaSSy, is significantly higher in mature wood compared to sapwood or other tissues.[4][19] In addition to transcriptional control, there is evidence for post-transcriptional regulation of the pathway. An integrated analysis of the sandalwood transcriptome and small RNA datasets revealed that microRNAs (miRNAs) may be involved in regulating the expression of genes in the sesquiterpene pathway, adding another layer of complexity to the control network.[6]

Quantitative Data

Composition of Sandalwood Oil (Santalum album)

The quality and value of sandalwood oil are determined by the relative abundance of its key sesquiterpenoid components. The table below summarizes the typical composition ranges observed in oil extracted from S. album.

| Component | Typical Percentage Range (%) | Reference(s) |

| (Z)-α-Santalol | 41.7 – 53.67 | [20] |

| (Z)-β-Santalol | 18.2 – 27.9 | [20] |

| epi-β-Santalol | 2.7 – 7.18 | [20] |

| α-Bergamotol | 3.1 – 9.3 | [20] |

| α-Santalene | 0.4 – 4.87 | [20] |

| β-Santalene | 1.39 – 5.30 | [20] |

| Total Santalol | 66.7 – 79.5 | [21][22] |

Titers from Metabolic Engineering in S. cerevisiae

Metabolic engineering efforts have successfully reconstructed the santalol pathway in microbial hosts. The following table highlights reported production titers, demonstrating the potential of these platforms.

| Product(s) | Host Strain | Key Engineering Strategies | Titer (g/L) | Reference(s) |

| Santalols | S. cerevisiae | GAL promoters, ERG9 downregulation, PGM2 overexpression | 1.3 | [11] |

| (Z)-Santalols | S. cerevisiae | Enzyme targeting to peroxisomes via Pex15 fusion | 0.45 | [23] |

| (Z)-Santalols | S. cerevisiae | Fed-batch fermentation with peroxisome engineering | 10.4 | [23] |

Experimental Protocols

The following protocols provide a generalized framework for the key experiments used to identify and characterize the genes and enzymes involved in santalol biosynthesis.

Gene Identification and Vector Construction

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from S. album heartwood tissue. First-strand cDNA is synthesized using reverse transcriptase and oligo(dT) primers.

-

Gene Amplification: Full-length open reading frames (ORFs) of target genes (e.g., SaSSy, SaCYP736A167) are amplified from the cDNA library using gene-specific primers designed based on transcriptome data.

-

Cloning into Expression Vector: The amplified PCR products are cloned into a suitable yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter, such as the galactose-inducible GAL1 promoter.

Heterologous Expression in S. cerevisiae

-

Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate/polyethylene glycol method.

-

Culture and Induction: Transformed yeast cells are first grown in a non-inducing medium (e.g., synthetic complete medium with glucose). For protein expression, cells are harvested, washed, and transferred to an inducing medium containing galactose.

-

Cell Harvesting: After a period of induction (e.g., 48-72 hours), cells are harvested by centrifugation for subsequent enzyme assays or metabolite analysis.

In Vitro Santalene Synthase (SaSSy) Assay

-

Protein Extraction: Yeast cells expressing SaSSy are lysed mechanically (e.g., with glass beads) in an extraction buffer. The cell-free extract containing the soluble SaSSy enzyme is obtained by centrifugation.

-

Enzyme Reaction: The reaction is set up in an assay buffer containing the cell-free extract, divalent cations (e.g., MgCl₂), and the substrate, FPP.[24]

-

Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted by overlaying the aqueous reaction with an organic solvent (e.g., hexane (B92381) or pentane) followed by vigorous vortexing.[24]

-

Analysis: The organic layer is collected and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[24]

In Vitro Cytochrome P450 (CYP) Assay

-

Microsome Preparation: For membrane-bound P450s, microsomes are prepared from yeast co-expressing the CYP and its redox partner, cytochrome P450 reductase (CPR).[5] This involves cell lysis followed by differential centrifugation to pellet the microsomal fraction.[10][24]

-

Enzyme Reaction: The microsomal pellet is resuspended in a reaction buffer containing a NADPH-regenerating system and the substrate (a mixture of santalenes).[5][10]

-

Product Extraction and Analysis: Products (santalols) are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by GC-MS.[5][10]

Product Analysis by GC-MS

-

Separation: The extracted products are separated on a GC column (e.g., HP-5MS) using a temperature gradient to elute compounds based on their volatility.[10][24]

-

Identification: The mass spectrometer fragments the eluting compounds. The resulting mass spectra are compared to authentic standards and spectral libraries (e.g., NIST) for positive identification of santalenes and santalols.[10][24]

Metabolic Engineering Strategies in Yeast

The heterologous production of santalol in engineered microorganisms offers a sustainable alternative to traditional extraction. S. cerevisiae is a preferred host due to its GRAS (Generally Recognized As Safe) status and its native MVA pathway, which produces the FPP precursor. Key strategies include:

-

Enhancing Precursor Supply: Overexpression of key enzymes in the MVA pathway, particularly a truncated HMG-CoA reductase (tHMG1), increases the carbon flux towards FPP.[8]

-

Redirecting Carbon Flux: A major competing pathway for FPP in yeast is sterol biosynthesis, initiated by squalene (B77637) synthase (encoded by the ERG9 gene). Downregulating ERG9 expression, for example by replacing its native promoter with a weaker, glucose-repressible promoter, diverts FPP towards the engineered santalol pathway.[1][2][25]

-

Pathway Introduction and Optimization: The core biosynthetic genes, Santalene Synthase and a suitable Cytochrome P450 with its corresponding CPR, are introduced and expressed.[2][8] Expression levels are often optimized using strong, inducible promoters like the GAL promoters.[8][25]

-

Subcellular Compartmentalization: The efficiency of P450 enzymes can be limited by their membrane association and requirement for electron transfer from CPR. Engineering strategies that co-localize pathway enzymes to specific subcellular compartments, such as the surface of peroxisomes, have been shown to dramatically increase santalol titers by improving substrate channeling and enzyme activity.[23]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Optimized biosynthesis of santalenes and santalols in Saccharomyces cerevisiae [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification and Functional Analysis of SabHLHs in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. eopaa.com.au [eopaa.com.au]

- 23. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

The Chemopreventive Properties of Alpha-Santalol: A Technical Guide for Researchers

Abstract